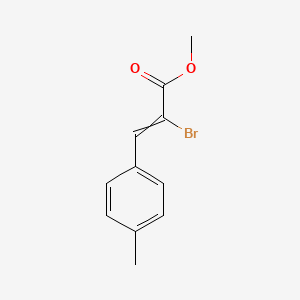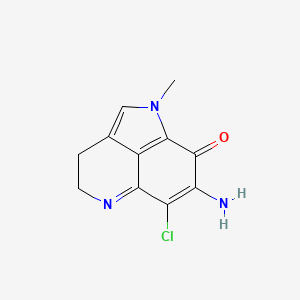
Isobatzelline C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobatzelline C is a pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. It is part of a family of compounds known for their intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II
Preparation Methods
The total synthesis of isobatzelline C involves the construction of a highly substituted pyrrolo[4,3,2-de]quinoline skeleton. This is achieved through a benzyne-mediated cyclization-functionalization sequence . The synthesis begins with the preparation of a known indoline derivative, which undergoes a series of reactions including cyclization and chlorination to form the desired pyrroloquinoline structure
Chemical Reactions Analysis
Isobatzelline C undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), diethyl ether (Et2O), and dichloromethane (DCM) . Major products formed from these reactions often involve modifications to the pyrroloquinoline core, which can lead to derivatives with different biological activities .
Scientific Research Applications
Isobatzelline C has been studied extensively for its cytotoxic activity, particularly its ability to inhibit topoisomerase II . This makes it a promising candidate for anti-cancer drug development. Additionally, it has shown potential in inhibiting HIV-1 envelope-mediated cell fusion, making it a compound of interest in antiviral research . Its unique structure also makes it a valuable target for synthetic organic chemists aiming to develop new methodologies for complex molecule construction .
Mechanism of Action
The mechanism of action of isobatzelline C involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, this compound can induce cytotoxicity in rapidly dividing cells, such as cancer cells. Additionally, its ability to inhibit HIV-1 envelope-mediated cell fusion suggests that it may interfere with viral entry into host cells .
Comparison with Similar Compounds
Isobatzelline C is structurally similar to other marine-derived pyrroloquinoline alkaloids such as batzelline C, makaluvamine A, and discorhabdins . it is unique in its specific biological activities, particularly its dual role in inhibiting both topoisomerase II and HIV-1 envelope-mediated cell fusion . This dual activity sets it apart from other similar compounds, which may only exhibit one of these activities .
Properties
CAS No. |
133401-03-3 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
10-amino-9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |
InChI |
InChI=1S/C11H10ClN3O/c1-15-4-5-2-3-14-9-6(5)10(15)11(16)8(13)7(9)12/h4H,2-3,13H2,1H3 |
InChI Key |
QNUUYJZICNRMSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
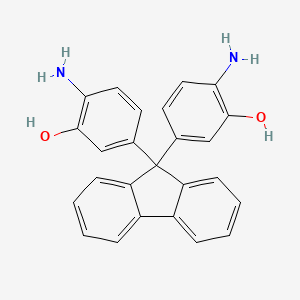
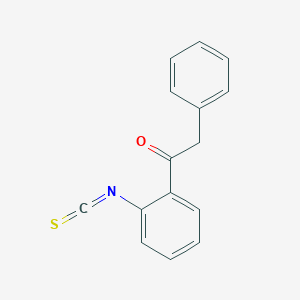
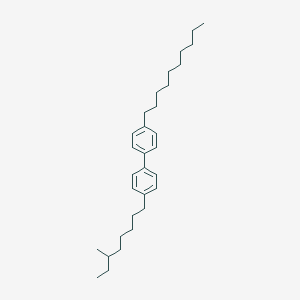
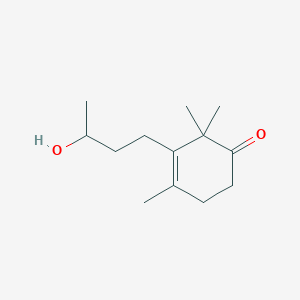
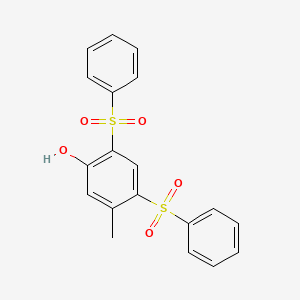
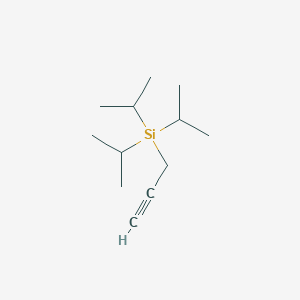
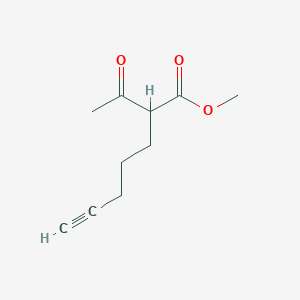
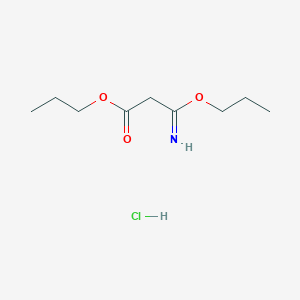
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
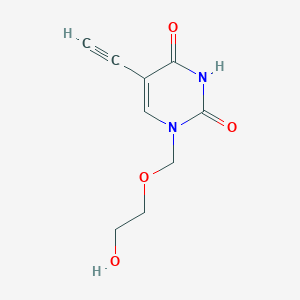
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
